

T20-M: Validating In Vitro HIV Fusion Inhibition in In Vivo Models

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Compound of Interest

Compound Name: T20-M

Cat. No.: B15584007

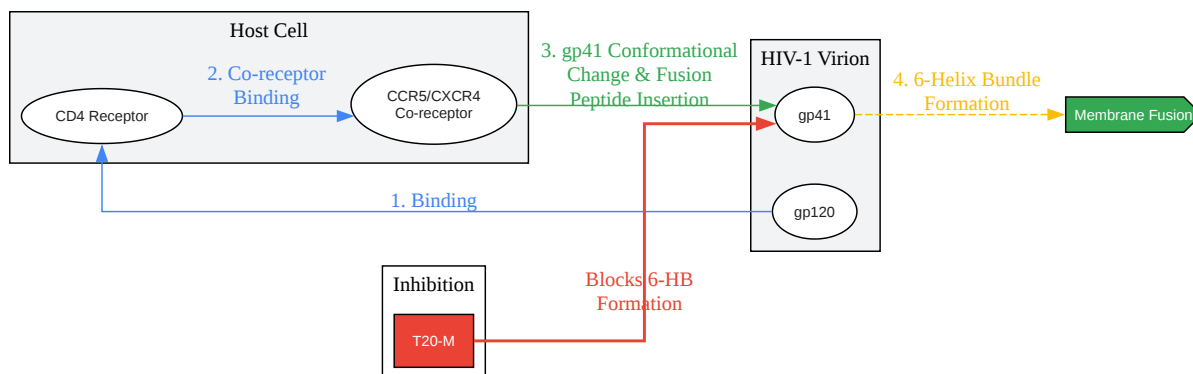
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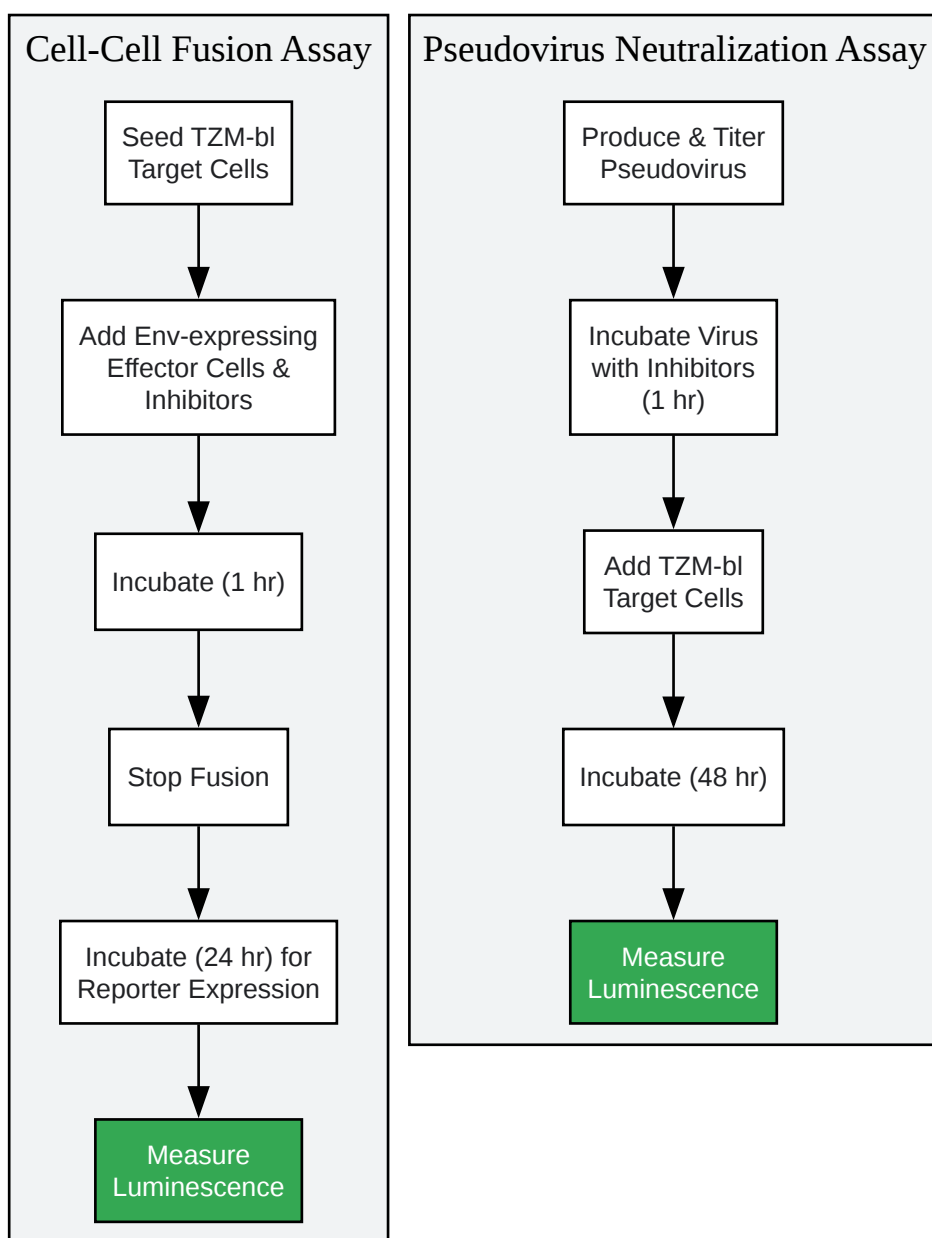
A Comparative Guide for Researchers

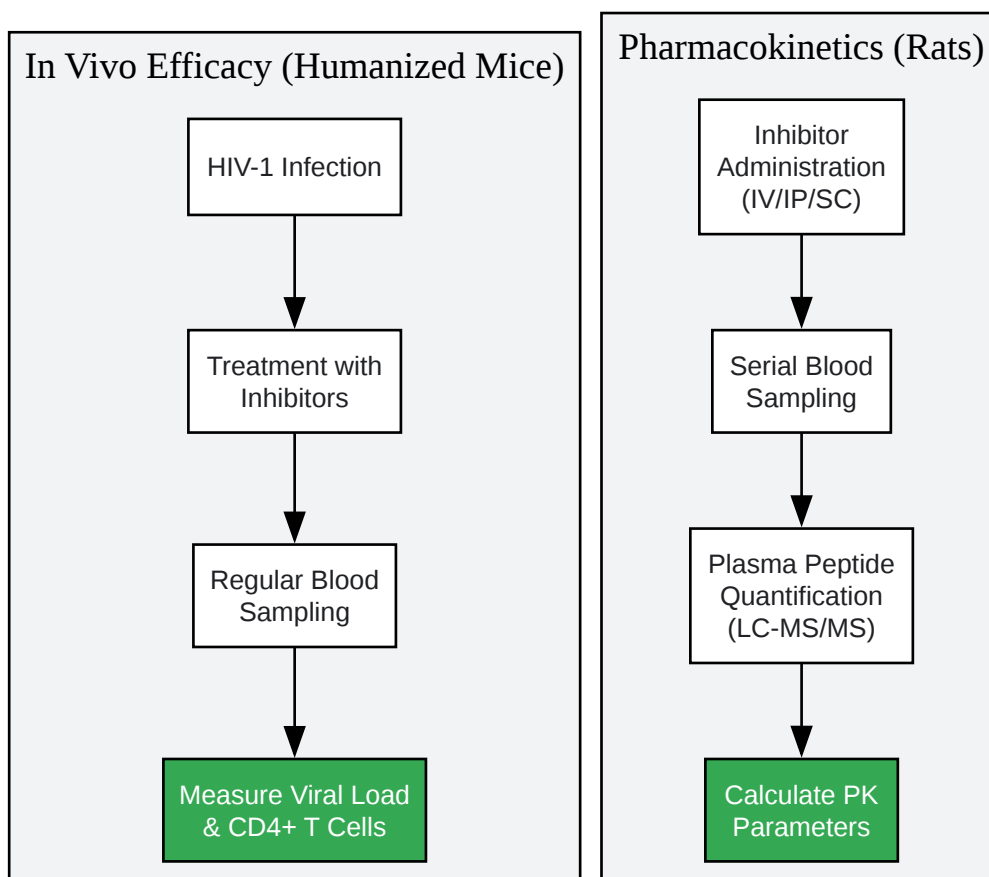
This guide provides a comprehensive comparison of **T20-M**, a first-generation HIV fusion inhibitor, with its more potent derivatives. It details the in vitro experimental data validating its mechanism of action and outlines the protocols for translating these findings into in vivo efficacy studies. This document is intended for researchers, scientists, and drug development professionals working on novel HIV therapeutics.

Mechanism of Action: Inhibition of HIV-1 gp41-mediated Membrane Fusion

T20-M, also known as Enfuvirtide, is a synthetic peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41. Its mechanism of action is to competitively bind to the gp41 protein, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane.^{[1][2][3]} This process is initiated by the binding of the viral glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). This binding triggers a conformational change in gp41, exposing a fusion peptide that inserts into the target cell membrane. Subsequently, gp41 folds into a six-helix bundle (6-HB), bringing the viral and cellular membranes into close proximity and enabling fusion. **T20-M** disrupts the formation of this critical 6-HB structure, thereby halting viral entry into the host cell.^{[1][3]}







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